N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3-methylbenzyl alcohol with 4-hydroxybenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.
Tetrazole Formation: The benzyl ether is then reacted with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones
Properties
Molecular Formula |
C16H18N6O |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
1-N-[[4-[(3-methylphenyl)methoxy]phenyl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C16H18N6O/c1-12-3-2-4-14(9-12)11-23-15-7-5-13(6-8-15)10-18-22-16(17)19-20-21-22/h2-9,18H,10-11H2,1H3,(H2,17,19,21) |
InChI Key |
WGCKGKQEMMPPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)CNN3C(=NN=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.